molecular formula C12H15NO4 B1386476 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid CAS No. 1083224-67-2

2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Cat. No. B1386476
M. Wt: 237.25 g/mol
InChI Key: JPRRLLNTKYYIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid” is a chemical compound with the molecular formula C12H15NO4 . It is a unique chemical that can be used for various purposes.


Synthesis Analysis

The synthesis of 2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid or similar compounds often involves complex chemical reactions. For instance, the synthesis of 2H-Pyrans, a similar compound, has been achieved through various methods such as oxa-electrocyclization, Knoevenagel, propargyl Claisen, and cycloisomerization .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)COCC1CCCCO1 . The InChI key for this compound is DHQDMQIHHQMTMU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 237.255 . The compound’s exact physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature.

Scientific Research Applications

  • “2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid” is a type of carboxylic acid . Carboxylic acids are widely used in the production of polymers, pharmaceuticals, solvents, and food additives.
  • The compound has a molecular formula of C12 H15 N O4 and a molecular weight of 237.255 .
  • It’s related to 2H-Pyrans, which are a structural motif present in many natural products . They are key intermediates in the construction of many of these structures .

Safety And Hazards

The compound is classified as an irritant . It’s important to handle it with care to avoid any potential harm.

properties

IUPAC Name

2-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-12(15)10-2-1-5-13-11(10)17-8-9-3-6-16-7-4-9/h1-2,5,9H,3-4,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRRLLNTKYYIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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